molecular formula C19H18N2O3S2 B2511388 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone CAS No. 1421472-06-1

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone

Cat. No.: B2511388
CAS No.: 1421472-06-1
M. Wt: 386.48
InChI Key: AOUNQGFJKBZFCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone is a synthetic organic compound that belongs to the class of azetidines. This compound is characterized by the presence of a benzo[d]thiazole moiety, an azetidine ring, and a methoxyphenylthio group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Azetidine Ring Formation: The azetidine ring can be synthesized via the reaction of an appropriate amine with an epoxide or through cyclization reactions involving halogenated precursors.

    Coupling Reactions: The benzo[d]thiazole and azetidine intermediates are then coupled using suitable reagents and conditions, such as base-catalyzed nucleophilic substitution.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions (e.g., base or acid catalysis).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methylphenyl)thio)ethanone: Similar structure with a methyl group instead of a methoxy group.

    1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-chlorophenyl)thio)ethanone: Similar structure with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its biological activity and chemical reactivity.

Biological Activity

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone, a complex organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure that includes a benzo[d]thiazole moiety and an azetidine ring, which are known to contribute to various biological activities. The synthesis typically involves multi-step reactions starting from benzothiazole derivatives and azetidine intermediates. Common synthetic routes include:

  • Step 1 : Formation of the benzothiazole derivative through the reaction of 2-aminothiophenol with carbonyl compounds.
  • Step 2 : Coupling with azetidine derivatives to form the target compound.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzothiazole possess significant antibacterial and antifungal properties. For instance, compounds similar to the target molecule have demonstrated efficacy against various strains of bacteria and fungi, with minimal inhibitory concentrations (MICs) often below 100 μg/mL .
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Preliminary studies suggest a potential role in reducing inflammation in models of carrageenan-induced lung injury .
  • Anticancer Potential : The structure's ability to interact with kinase enzymes suggests a possible role in cancer therapy. Inhibiting specific kinases can disrupt cancer cell signaling pathways, leading to reduced proliferation.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory and cancer pathways, particularly COX enzymes and various kinases.
  • Cell Signaling Disruption : By modulating signaling pathways, the compound can influence cell cycle progression and apoptosis in cancer cells.
  • Antioxidant Activity : Some derivatives have shown potential as antioxidants, which can help mitigate oxidative stress associated with various diseases.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of similar benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with structural similarities to the target molecule exhibited potent activity with MIC values ranging from 50 to 100 μg/mL against Staphylococcus aureus and Escherichia coli .

Study 2: Anti-inflammatory Effects

In vivo studies demonstrated that the compound significantly reduced inflammation markers in a carrageenan-induced rat model. Measurements included reduced fluid accumulation in pleural cavities and decreased neutrophil infiltration .

Study 3: Anticancer Activity

Research focused on the compound's ability to inhibit specific kinases involved in cancer proliferation. It was found that certain analogs showed IC50 values in the low micromolar range against various cancer cell lines, indicating strong potential for further development as an anticancer agent.

Properties

IUPAC Name

1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-2-(4-methoxyphenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-23-13-6-8-15(9-7-13)25-12-18(22)21-10-14(11-21)24-19-20-16-4-2-3-5-17(16)26-19/h2-9,14H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUNQGFJKBZFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.